(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
The compound “(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including methoxy, nitro, hydrazinylidene, thiazolyl, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazinylidene intermediate: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazinylidene moiety.
Thiazole ring formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Final assembly: The final step involves coupling the hydrazinylidene intermediate with the thiazole derivative under suitable conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C) can facilitate these reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Properties
Molecular Formula |
C21H18N6O5S |
---|---|
Molecular Weight |
466.5g/mol |
IUPAC Name |
4-[(2-methoxy-4-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O5S/c1-12-19(24-23-16-9-6-14(27(29)30)10-18(16)32-3)20(28)26(25-12)21-22-17(11-33-21)13-4-7-15(31-2)8-5-13/h4-11,25H,1-3H3 |
InChI Key |
LAHQORCUEXQMDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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